1-Fluorosulfonyloxy-4-(trifluoromethyl)benzene
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Description
“1-Fluorosulfonyloxy-4-(trifluoromethyl)benzene” is a compound that contains a benzene ring, which is a six-membered ring with alternating double bonds, substituted with a fluorosulfonyloxy group at the 1-position and a trifluoromethyl group at the 4-position .
Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring with the fluorosulfonyloxy and trifluoromethyl groups attached. The presence of these groups would likely cause the molecule to be polar .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the trifluoromethyl group can participate in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of the fluorosulfonyloxy and trifluoromethyl groups would likely make the compound polar and could influence its boiling point, melting point, and solubility .Mechanism of Action
Properties
IUPAC Name |
1-fluorosulfonyloxy-4-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4O3S/c8-7(9,10)5-1-3-6(4-2-5)14-15(11,12)13/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIPIPFSVXLVHKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)OS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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